molecular formula C9H10INO B14252341 4-(Dimethylamino)-2-iodobenzaldehyde CAS No. 207789-57-9

4-(Dimethylamino)-2-iodobenzaldehyde

Cat. No.: B14252341
CAS No.: 207789-57-9
M. Wt: 275.09 g/mol
InChI Key: OEUAIXNQSGERNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-2-iodobenzaldehyde is an organic compound that features both an amine and an aldehyde functional group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is particularly notable for its role in the synthesis of complex organic molecules and its use in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-iodobenzaldehyde typically involves the iodination of 4-(Dimethylamino)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(Dimethylamino)benzaldehyde is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used to replace the iodine atom.

Major Products

    Oxidation: 4-(Dimethylamino)-2-iodobenzoic acid.

    Reduction: 4-(Dimethylamino)-2-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-2-iodobenzaldehyde is used in a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the preparation of Schiff bases.

    Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: The compound is used in the development of pharmaceuticals and diagnostic agents.

    Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-iodobenzaldehyde involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to react with nucleophiles, forming various adducts. The iodine atom also contributes to its reactivity, enabling substitution reactions that can modify the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Iodobenzaldehyde: Lacks the dimethylamino group, reducing its nucleophilicity.

    4-(Dimethylamino)-2-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.

Uniqueness

4-(Dimethylamino)-2-iodobenzaldehyde is unique due to the combination of the dimethylamino group and the iodine atom, which provides a balance of nucleophilicity and electrophilicity. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific and industrial applications.

Properties

CAS No.

207789-57-9

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

4-(dimethylamino)-2-iodobenzaldehyde

InChI

InChI=1S/C9H10INO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3

InChI Key

OEUAIXNQSGERNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.